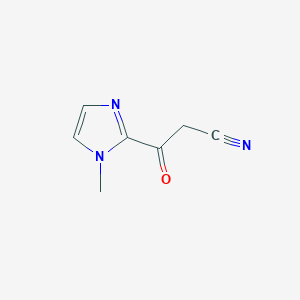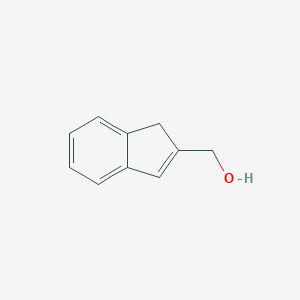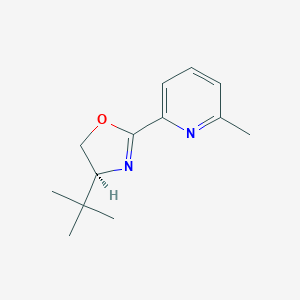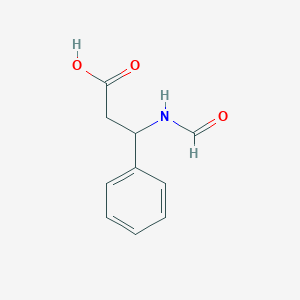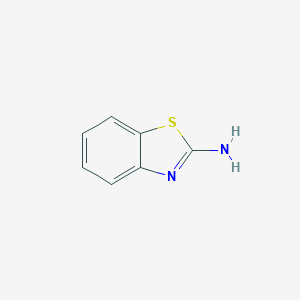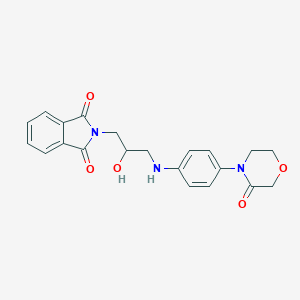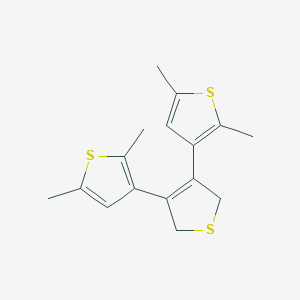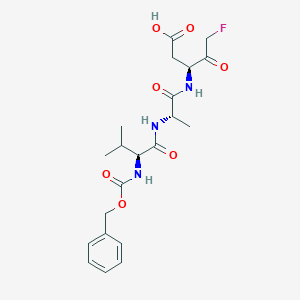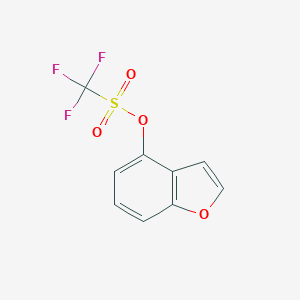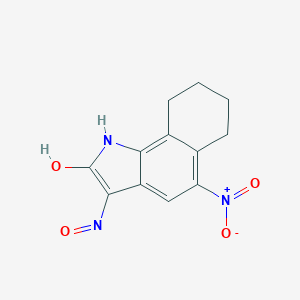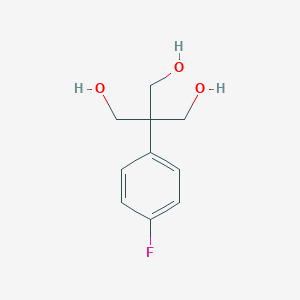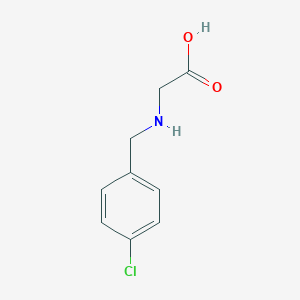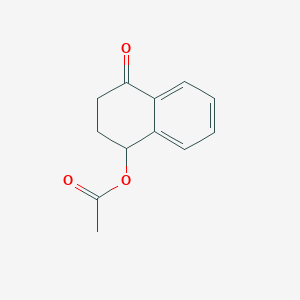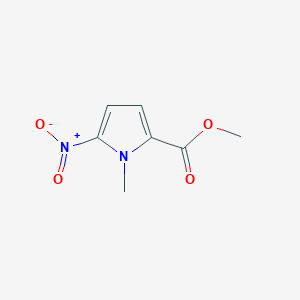![molecular formula C6H8N2O3 B172734 (6R)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione CAS No. 198084-54-7](/img/structure/B172734.png)
(6R)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6R)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, also known as topotecan, is a chemotherapeutic agent that is used to treat various types of cancer. It was first approved by the FDA in 1996 for the treatment of ovarian cancer and has since been used to treat other types of cancer, including small cell lung cancer and cervical cancer.
Wirkmechanismus
The mechanism of action of (6R)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione involves the inhibition of topoisomerase I, an enzyme that is responsible for unwinding and repairing DNA during cell division. By inhibiting the activity of this enzyme, (6R)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione prevents cancer cells from dividing and multiplying, leading to their eventual death.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (6R)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione include the inhibition of topoisomerase I activity, which leads to the prevention of DNA replication and repair in cancer cells. This eventually leads to the death of cancer cells. However, (6R)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione can also affect healthy cells, leading to side effects such as nausea, vomiting, and anemia.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (6R)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione in lab experiments include its well-established mechanism of action and its effectiveness in treating various types of cancer. However, its limitations include its potential side effects on healthy cells and its high cost.
Zukünftige Richtungen
For (6R)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione research include the development of new and more effective delivery methods, such as nanoparticles, to improve its efficacy and reduce its side effects. Other areas of research include the identification of biomarkers that can predict patient response to (6R)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione and the development of combination therapies that can enhance its effectiveness in treating cancer. Additionally, research is being conducted to explore the potential use of (6R)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione in the treatment of other diseases, such as Alzheimer's disease.
Synthesemethoden
The synthesis of (6R)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione involves the conversion of camptothecin, a natural product found in the bark and stem of the Camptotheca acuminata tree, into (6R)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione. The process involves several steps, including the conversion of camptothecin to 10-hydroxycamptothecin, which is then converted to (6R)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione through a series of chemical reactions.
Wissenschaftliche Forschungsanwendungen
(6R)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been extensively studied for its anticancer properties. It works by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication and repair. By inhibiting the activity of this enzyme, (6R)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione prevents cancer cells from dividing and multiplying, leading to their eventual death. Topotecan has been shown to be effective in the treatment of ovarian cancer, small cell lung cancer, and cervical cancer, among others.
Eigenschaften
CAS-Nummer |
198084-54-7 |
|---|---|
Produktname |
(6R)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione |
Molekularformel |
C6H8N2O3 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
(6R)-6-hydroxy-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione |
InChI |
InChI=1S/C6H8N2O3/c9-3-1-4-5(10)7-6(11)8(4)2-3/h3-4,9H,1-2H2,(H,7,10,11)/t3-,4?/m1/s1 |
InChI-Schlüssel |
DPDXCIHPUIIYRH-SYPWQXSBSA-N |
Isomerische SMILES |
C1[C@H](CN2C1C(=O)NC2=O)O |
SMILES |
C1C(CN2C1C(=O)NC2=O)O |
Kanonische SMILES |
C1C(CN2C1C(=O)NC2=O)O |
Synonyme |
1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-6-hydroxy-,(6R)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



